Thiolan-3-amine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiolan-3-amine and related compounds involves innovative methods that expand the realm of thiol-ene chemistry. One approach includes the in-situ generation of thiols by nucleophilic ring-opening of a thiolactone with amines, followed by UV-initiated radical thiol-ene reactions. This method has been evaluated for the accelerated synthesis of several types of polymeric architectures, demonstrating the versatility of this compound derivatives in polymer synthesis (Espeel, Goethals, & Du Prez, 2011).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives, including polysiloxane-immobilized thiol and thiol-amine ligands, has been characterized through techniques such as solid-state NMR. These studies reveal insights into the distribution and bonding of amine groups within these compounds, highlighting the potential for detailed structural analysis in understanding their physical and chemical properties (El-Nahhal, Yang, Chuang, & Maciel, 1996).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including thiol-ene coupling, which has been used efficiently for the synthesis of new biobased aliphatic amines for epoxy curing. These reactions occur under mild conditions and demonstrate the compound's reactivity towards creating functional materials (Cornille, Froidevaux, Negrell, Caillol, & Boutevin, 2014).

Physical Properties Analysis

The synthesis and solid-state NMR structural characterization of this compound derivatives reveal insights into their physical properties. For example, polymer beads containing amine, hydroxyl, and carboxyl groups prepared via thiol-ene and thiol-yne reactions showcase the method's effectiveness for rapid production of monodisperse functional beads, indicating the physical properties of these materials, such as monodispersity and spherical shape (Prasath, Gokmen, Espeel, & Prez, 2010).

Chemical Properties Analysis

The chemical properties of this compound derivatives are influenced by their interactions with other chemicals. For instance, the reaction environment significantly affects the kinetics of radical thiol-ene polymerizations, especially in the presence of amines and thiolate anions. This demonstrates the compound's reactivity and the potential to tailor its chemical properties through reaction conditions (Love, Fairbanks, & Bowman, 2020).

Applications De Recherche Scientifique

Anticancer Therapy and Drug Delivery Systems

Thiolan-3-amine, a versatile compound, has gained significant attention in scientific research, particularly in the development of advanced drug delivery systems and anticancer therapies. Thiolated polymers, or thiomers, which can be derived from this compound, are highlighted for their remarkable properties in the field of anticancer treatments. These thiomers are especially beneficial in creating smart drug-delivery systems that efficiently transport various active pharmaceutical ingredients, overcoming major limitations in cancer therapy. This compound's reactivity and unique properties significantly contribute to the success of these formulations, particularly in enhancing the efficacy of treatments like taxanes and siRNA in cancer therapy (Grosso & de-Paz, 2021).

Biopolymer Modification

In the realm of drug delivery systems, this compound plays a pivotal role in the modification of biopolymers, thereby improving their mucoadhesive and mechanical properties. Thiolation, a method involving this compound, is known for its efficiency in modifying biopolymers, rendering them more suitable for drug delivery applications. This process not only enhances the properties of biopolymers but also is easily reproducible, making it a valuable technique in the pharmaceutical industry for customizing drug delivery carriers (Puri et al., 2020).

Preactivated Thiomers in Drug Delivery

This compound's contribution extends to the development of preactivated thiomers, representing a significant advancement in polymeric excipients for drug delivery. These preactivated thiomers showcase increased reactivity and stability against oxidation, offering a promising avenue for various pharmaceutical applications. The enhanced properties of these second-generation thiomers pave the way for innovative strategies in drug delivery, ensuring more efficient and stable therapeutic outcomes (Ijaz & Bernkop‐Schnürch, 2015).

Safety and Hazards

Mécanisme D'action

Target of Action

Thiolan-3-amine, also known as tetrahydro-3-thiophenamine , is a compound that has been found to interact with certain targets in the bodyIt is suggested that it may interact with the g protein–coupled receptor (gpcr) taar1, a member of the trace amine-associated receptor (taar) family . TAAR1 plays a crucial role in the regulation of neurotransmission and is involved in various physiological processes.

Mode of Action

It is suggested that it may exert its effects through allosteric regulation . Allosteric regulation is a process in which a molecule binds to a protein and changes its conformation, thereby altering its activity. This interaction could potentially lead to changes in the function of the target proteins .

Biochemical Pathways

It is suggested that it may interact with several aminergic receptors and non-gpcr targets such as transient receptor potential channels, mitochondrial proteins . These interactions could potentially affect various biochemical pathways and have downstream effects on cellular functions.

Pharmacokinetics

It is known that the compound is a liquid at room temperature , which could potentially influence its absorption and distribution in the body.

Propriétés

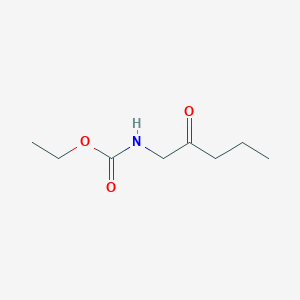

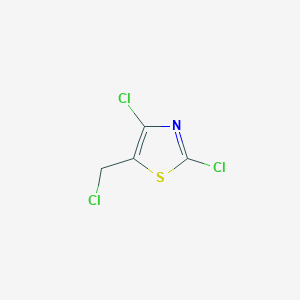

IUPAC Name |

thiolan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NS/c5-4-1-2-6-3-4/h4H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBNRIMMKLMTDLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30335110 | |

| Record name | Thiolan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101993-01-5 | |

| Record name | Thiolan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-3-thienylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

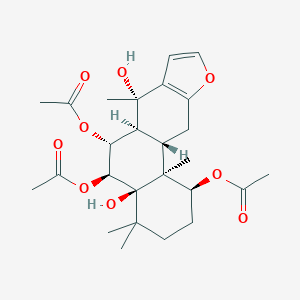

![[4,5,6-Trihydroxy-2-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl] 3,4,5-trihydroxy-2-(6,7,13,14-tetrahydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,11,13-hexaen-5-yl)benzoate](/img/structure/B18409.png)

![(1R,2R,11S,12R,15R,16R)-2,16-Dimethyl-15-[(2R)-6-methylheptan-2-yl]-10-azatetracyclo[9.7.0.02,7.012,16]octadeca-5,7-dien-9-one](/img/structure/B18419.png)

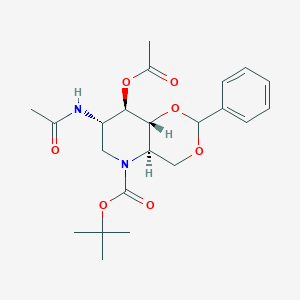

![1H-Furo[3,4-d]imidazole-2,4,6(3H)-trione, dihydro-1,3-bis(phenylmethyl)-, (3aR,6aS)-rel-](/img/structure/B18442.png)

![(3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione](/img/structure/B18443.png)